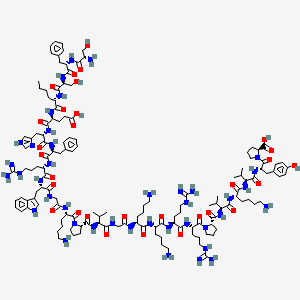

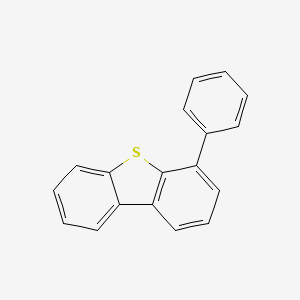

![molecular formula C15H17F6N3O2 B3030914 tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate CAS No. 1053656-14-6](/img/structure/B3030914.png)

tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N'-(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidenecarbohydrazide" is a chemical entity that appears to be related to the field of peptide synthesis and solid-phase synthesis techniques. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds, such as N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, has been successfully achieved with an 82% yield using N-tert.-butoxycarbonyl-( rho-hydroxy)benzhydrylamine treated with sodium iodoacetate under alkaline conditions . This process is significant as it provides a handle for the solid-phase synthesis of peptide alpha-carboxamides, which could be analogous to the synthesis of the compound . The stability of the linkage between the C-terminal amino acid and the handle was confirmed to be resistant to acidolysis, which is an important consideration for the synthesis of stable compounds .

Molecular Structure Analysis

The molecular structure of N-tert-butyloxycarbonyl-l-phenylalanine, a compound with some structural similarities to the target compound, has been analyzed using X-ray diffraction and infrared absorption . The analysis revealed that in the solid state, the molecules do not exhibit intramolecular hydrogen-bonded peptide conformations. Instead, they form 'cyclic dimer' motifs through intermolecular hydrogen bonds. The urethane moiety adopts an unusual cis conformation, while the carboxylic acid group is in the common syn conformation . This information could be extrapolated to hypothesize about the molecular structure of "N'-(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidenecarbohydrazide," suggesting potential conformational characteristics and hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of peptide alpha-carboxamides using the synthesized handles indicate that the cleavage of glycinamide from the Gly-handle-resin can be achieved with 92% efficiency upon treatment with HF:anisole . Additionally, the test synthesis of pyroglutamylhistidylprolinamide resulted in an 83% yield, demonstrating the practical application of these handles in peptide synthesis . These reactions are relevant as they provide a framework for understanding the chemical reactivity and potential reactions that "N'-(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidenecarbohydrazide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds suggest that the handles used in solid-phase synthesis are stable under acidic conditions and can be cleaved under specific conditions . The conformational analysis of N-tert-butyloxycarbonyl-l-phenylalanine indicates that the solvation and association behaviors in different solvents can vary, with the extent of association decreasing with dilution . These insights are valuable for predicting the solubility, stability, and reactivity of "N'-(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidenecarbohydrazide" in various environments.

Applications De Recherche Scientifique

Versatile Aminoacetamide Electrophore Reagent

Acetamide, a derivative similar to the requested compound, has been synthesized for use in trace organic analysis, demonstrating its utility in detecting oxidative sugar damage to DNA. This highlights its potential in analytical chemistry and molecular diagnostics (Lu & Giese, 2000).

Insecticidal Activity of Analogous Compounds

Research on benzoheterocyclic analogues of similar compounds has shown significant insecticidal activity, suggesting the potential of the requested compound in pest management and agricultural applications (Sawada et al., 2003).

Implications in Peptide Synthesis

Studies involving N-alkoxycarbonylamino acids and their reactions in peptide synthesis suggest that compounds like the one could be significant in the synthesis of peptides and proteins, impacting areas like drug development and biochemical research (Benoiton & Chen, 1981).

Synthesis of N-Fused Heterocyclic Compounds

The compound has been utilized in the efficient synthesis of N-fused heterocyclic compounds, indicating its relevance in organic chemistry and material science for the development of novel molecules (Hosseini & Bayat, 2019).

Novel Mode of Isomerization and Cyclization

Research into the synthesis of 2-(trifluoromethyl)quinolines from anilines using related compounds has demonstrated a new mode of isomerization and cyclization, which could be critical in the development of new synthetic methodologies in organic chemistry (Keller & Schlosser, 1996).

Synthesis of Functionalized Amino Acid Derivatives

The compound has been used in the synthesis of functionalized amino acid derivatives, indicating its potential in the development of new pharmacophores for anticancer agents. This aligns with its applications in medicinal chemistry and drug development (Kumar et al., 2009).

Preparation of Guanidines

The compound's derivatives have been used in the preparation of guanidines, a process important in various chemical syntheses, demonstrating its versatility in organic synthesis (Kim & Qian, 1993).

Propriétés

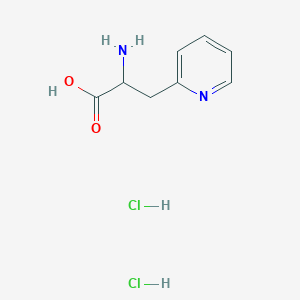

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide involves the reaction of tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate with hydrazine hydrate to form tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide, which is then reacted with 2-bromo-1-phenylethanone to form N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]acetohydrazide. This compound is then reacted with tert-butyl chloroformate and tert-butanol to form N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide.", "Starting Materials": [ "tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate", "hydrazine hydrate", "2-bromo-1-phenylethanone", "tert-butyl chloroformate", "tert-butanol" ], "Reaction": [ "Reaction 1: tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate + hydrazine hydrate → tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide", "Reaction 2: tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide + 2-bromo-1-phenylethanone → N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]acetohydrazide", "Reaction 3: N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]acetohydrazide + tert-butyl chloroformate + tert-butanol → N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide" ] } | |

Numéro CAS |

1053656-14-6 |

Formule moléculaire |

C15H17F6N3O2 |

Poids moléculaire |

385.30 g/mol |

Nom IUPAC |

tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate |

InChI |

InChI=1S/C15H17F6N3O2/c1-13(2,3)26-12(25)24-23-11(22)6-8-4-9(14(16,17)18)7-10(5-8)15(19,20)21/h4-5,7H,6H2,1-3H3,(H2,22,23)(H,24,25) |

Clé InChI |

BCYBMLDNOCQOAZ-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N/N=C(\CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/N |

SMILES |

CC(C)(C)OC(=O)NN=C(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |

SMILES canonique |

CC(C)(C)OC(=O)NN=C(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

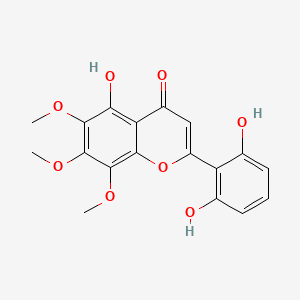

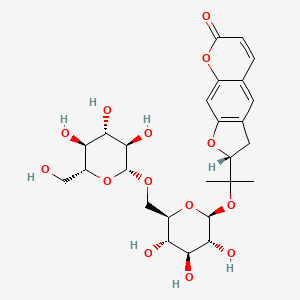

![(2R,3R)-3-Hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B3030832.png)

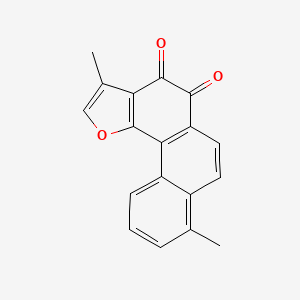

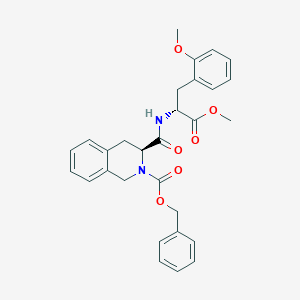

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)